1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine
Overview
Description
1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine is a heterocyclic compound that features a six-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 2,2-dimethyl-1,3-diaminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .
Comparison with Similar Compounds
- 5,7-Dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: 1-Benzyl-5,5-dimethyl-2-phenyl-hexahydro-pyrimidine is unique due to its specific structural features, such as the presence of both benzyl and phenyl groups. This distinguishes it from other similar compounds, which may lack one or both of these groups.
Properties
IUPAC Name |
1-benzyl-5,5-dimethyl-2-phenyl-1,3-diazinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-19(2)14-20-18(17-11-7-4-8-12-17)21(15-19)13-16-9-5-3-6-10-16/h3-12,18,20H,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRQXXLEHALATF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182394 | |
Record name | Pyrimidine, hexahydro-5,5-dimethyl-2-phenyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965310-33-1 | |
Record name | Pyrimidine, hexahydro-5,5-dimethyl-2-phenyl-1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, hexahydro-5,5-dimethyl-2-phenyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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